molecular formula C17H15N5O2 B6479252 3-[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoic acid CAS No. 1255784-85-0

3-[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoic acid

Cat. No. B6479252
CAS RN: 1255784-85-0
M. Wt: 321.33 g/mol
InChI Key: WLLGYASUTTZGFF-UHFFFAOYSA-N
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Description

3-[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoic acid is a useful research compound. Its molecular formula is C17H15N5O2 and its molecular weight is 321.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoic acid is 321.12257474 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Properties

3-(p-methoxyphenyl)propionic acid exhibits anti-inflammatory effects. Researchers have investigated its potential as a therapeutic agent for managing inflammatory conditions, such as arthritis, by modulating inflammatory pathways and cytokine production .

Analgesic Activity

Studies suggest that this compound possesses analgesic properties. It may act as a pain-relieving agent by influencing pain receptors or pathways in the central nervous system. Further research is needed to explore its mechanism of action and clinical applications .

Antileishmanial Activity

In vitro studies have demonstrated the antileishmanial activity of 3-(p-methoxyphenyl)propionic acid. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. This compound could potentially serve as a lead molecule for developing antileishmanial drugs .

Ligand in Coordination Chemistry

3-(p-Methoxyphenyl)propionic acid can serve as a ligand in coordination chemistry. For instance, it may form complexes with transition metals, leading to interesting applications in catalysis, materials science, and supramolecular chemistry .

Synthetic Intermediates

Researchers have explored the synthetic utility of this compound. It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials .

properties

IUPAC Name

3-[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-11-2-4-12(5-3-11)13-10-14-17-19-18-15(6-7-16(23)24)21(17)8-9-22(14)20-13/h2-5,8-10H,6-7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLGYASUTTZGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[9-(4-Methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanoic acid

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